molecular formula C6H9NO2 B14786507 6-Oxopiperidine-3-carbaldehyde

6-Oxopiperidine-3-carbaldehyde

Cat. No.: B14786507
M. Wt: 127.14 g/mol
InChI Key: OGVDJDFAQIRCHK-UHFFFAOYSA-N
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Description

6-Oxopiperidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carbaldehyde typically involves the oxidation of piperidine derivatives. One common method is the oxidation of 3-piperidinol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic oxidation of 3-piperidinol using supported metal catalysts under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: 6-Oxopiperidine-3-carboxylic acid.

    Reduction: 6-Hydroxypiperidine-3-carbaldehyde or 6-Aminopiperidine-3-carbaldehyde.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxopiperidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxopiperidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

    4-Oxopiperidine-3-carbaldehyde: Another piperidine derivative with similar reactivity but different substitution pattern.

    6-Oxopiperidine-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    6-Oxopiperidine-3-carboxylic acid: The oxidized form of 6-Oxopiperidine-3-carbaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and a subject of interest in multiple research fields.

Properties

IUPAC Name

6-oxopiperidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-4-5-1-2-6(9)7-3-5/h4-5H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVDJDFAQIRCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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